molecular formula C10H12FNO3 B1315336 Tyrosine, 2-fluoro-O-methyl- CAS No. 54788-29-3

Tyrosine, 2-fluoro-O-methyl-

Cat. No. B1315336
CAS RN: 54788-29-3
M. Wt: 213.21 g/mol
InChI Key: WPRRDCRYBYGCQS-VIFPVBQESA-N
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Description

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .


Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .


Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Scientific Research Applications

  • Bioconjugation

    • Tyrosine bioconjugation is an increasingly important field of research with wide-ranging applications in areas such as therapeutics and biomaterials .
    • Tyrosine bioconjugation can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .
  • Super-Resolution Microscopy

    • Tyrosine and its derivatives can be used in super-resolution microscopy, a powerful tool for the investigation of biological systems .
    • The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization of molecules of interest in live cells .
  • Flow Cytometry

    • Tyrosine and its derivatives can also be used in flow cytometry, a technique that allows high-content, multiparameter analysis of single cells .
    • The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the detection and quantification of multiple cell components and/or functions .
  • Fluorescent Biosensors

    • Tyrosine and its derivatives can be used in the development of fluorescent biosensors .
    • These biosensors can be used to detect the distribution of molecules of interest in live cells .
    • The methods of application would involve the use of tyrosine derivatives as fluorescent markers, allowing for the visualization and quantification of molecules of interest .
  • Biomaterials

    • Tyrosine and its derivatives can be used in the development of biomaterials .
    • The methods of application would involve the bonding of tyrosine to other materials, such as graphene oxide nanoribbons .
  • Enzymatic Synthesis of Fluorinated Compounds

    • This field involves the use of enzymes to synthesize fluorinated compounds, which are widely used in molecular imaging, pharmaceuticals, and materials .
    • The methods of application would involve the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .
    • The outcomes of this research could lead to the development of new fluorinated compounds with improved performance .
  • Fluorescence Spectroscopy

    • Fluorescence spectroscopy is a powerful technique for probing a range of complex biological processes, including enzyme mechanisms and protein–protein interactions .
    • The methods of application would involve the use of fluorescent α-amino acids, such as “Tyrosine, 2-fluoro-O-methyl-”, as probes .
    • The outcomes of this research could lead to a better understanding of complex biological processes .
  • Drug Development

    • Fluorinated compounds, including “Tyrosine, 2-fluoro-O-methyl-”, are widely used in the development of pharmaceuticals .
    • The methods of application would involve the use of various chemical synthesis methods to create new fluorine-containing drugs .
    • The outcomes of this research could lead to the development of new drugs with improved performance .
  • Molecular Imaging

    • Fluorinated compounds are widely used in molecular imaging .
    • The methods of application would involve the use of fluorinated compounds as tracers in imaging techniques such as positron emission tomography (PET) .
    • The outcomes of this research could lead to improved imaging techniques, allowing for better diagnosis and treatment of diseases .
  • Fluorinated compounds are used in materials science .
  • The methods of application would involve the use of fluorinated compounds to create new materials with unique properties .
  • The outcomes of this research could lead to the development of new materials with a wide range of applications .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRDCRYBYGCQS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476930
Record name Tyrosine, 2-fluoro-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine, 2-fluoro-O-methyl-

CAS RN

54788-29-3
Record name Tyrosine, 2-fluoro-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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